molecular formula C8H6Br2F2 B2610134 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene CAS No. 1823315-70-3

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene

Cat. No.: B2610134
CAS No.: 1823315-70-3
M. Wt: 299.941
InChI Key: CILPFKVLJFXECC-UHFFFAOYSA-N
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Description

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene is an organobromine compound with a benzene ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene typically involves the bromination of 2,4-difluorotoluene. The process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Materials Science: Utilized in the preparation of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the bromine atoms.

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.

    1-Bromo-4-ethylbenzene: Contains a bromine atom and an ethyl group on the benzene ring.

    1-Bromohexane: An alkyl bromide with a six-carbon chain.

Uniqueness

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties

Properties

IUPAC Name

1-bromo-5-(1-bromoethyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F2/c1-4(9)5-2-6(10)8(12)3-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPFKVLJFXECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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